3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
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Overview
Description
3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that features an indole moiety, a pyrazolo[1,5-a][1,4]diazepine ring, and a propanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazolo[1,5-a][1,4]diazepine ring can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the coupling of the indole and pyrazolo[1,5-a][1,4]diazepine moieties with a propanoic acid group under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyrazolo[1,5-a][1,4]diazepine ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrazolo[1,5-a][1,4]diazepine Derivatives: Compounds with similar ring structures, such as pyrazolo[1,5-a][1,4]diazepine-5-carboxylic acid, have comparable chemical properties.
Uniqueness
3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is unique due to the combination of the indole and pyrazolo[1,5-a][1,4]diazepine moieties, which may result in distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[5-(1H-indol-5-ylmethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H22N4O2/c24-19(25)5-3-16-11-17-13-22(8-1-9-23(17)21-16)12-14-2-4-18-15(10-14)6-7-20-18/h2,4,6-7,10-11,20H,1,3,5,8-9,12-13H2,(H,24,25) |
InChI Key |
AHRMZUQEOYIMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=NN2C1)CCC(=O)O)CC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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